1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine is a synthetic organic compound that features a fused imidazo[2,1-b][1,3]thiazole ring system and a propan-1-amine group.
Vorbereitungsmethoden
The synthesis of 1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine typically involves multi-step organic reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions .
Analyse Chemischer Reaktionen
1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of kinase inhibitors.
Industry: It is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can modulate various cellular pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-Imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine can be compared with other similar compounds, such as:
1-Imidazo[2,1-b][1,3]thiazol-6-ylethylamine: This compound has a similar core structure but with an ethylamine group instead of a propan-1-amine group.
1-Imidazo[2,1-b][1,3]thiazol-6-ylmethylamine:
Eigenschaften
Molekularformel |
C8H11N3S |
---|---|
Molekulargewicht |
181.26 g/mol |
IUPAC-Name |
1-imidazo[2,1-b][1,3]thiazol-6-ylpropan-1-amine |
InChI |
InChI=1S/C8H11N3S/c1-2-6(9)7-5-11-3-4-12-8(11)10-7/h3-6H,2,9H2,1H3 |
InChI-Schlüssel |
NRSSYTGBJIWIMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CN2C=CSC2=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.